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Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

cat. No.: B096056

<An In-depth Technical Guide to 4-Amino-1-butanol

A Note on Nomenclature: The query for "4-(Z-Amino)-1-butanol” contains a chemically
imprecise term. The "(Z)" designation in IUPAC nomenclature describes the stereochemistry of
substituents around a double bond, which is absent in the saturated alkyl chain of 4-Amino-1-
butanol. This guide will proceed under the scientifically supported assumption that the
compound of interest is 4-Amino-1-butanol (CAS No. 13325-10-5), a widely used and important
chemical intermediate.

Abstract

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a bifunctional primary alkanolamine
featuring both a terminal amine (-NHz) and a primary alcohol (-OH) group. This unique
structure makes it a highly versatile molecular building block in organic synthesis, particularly in
the development of pharmaceuticals and specialty polymers.[1][2] Its role as a precursor to the
neurotransmitter y-aminobutyric acid (GABA) further highlights its biological significance.[3]
This technical guide provides a comprehensive overview of 4-Amino-1-butanol, covering its
physicochemical properties, detailed spectroscopic analysis, prevalent synthesis
methodologies with comparative insights, and key applications in research and drug
development. The content is structured to provide researchers, scientists, and process
chemists with both foundational knowledge and actionable, field-proven protocols.

Chapter 1: Chemical Identity and Physicochemical
Properties
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4-Amino-1-butanol is a clear, colorless to light yellow, viscous liquid that is hygroscopic and air-

sensitive, often absorbing carbon dioxide from the atmosphere.[4][5] Its bifunctionality dictates

its physical properties, such as its high boiling point and miscibility with water.[5][6]

Molecular Structure

The fundamental structure consists of a four-carbon chain with an amino group at position 1

and a hydroxyl group at position 4.

Caption: Chemical Structure of 4-Amino-1-butanol.

Physicochemical Data Summary

The key physical and chemical properties are summarized below for quick reference.

Property Value Source(s)
CAS Number 13325-10-5 [1][2]
Molecular Formula CaH11NO [2]
Molecular Weight 89.14 g/mol [2][7]
Appearance Clear col.orless t.o s.lightly 4](6]
yellow, viscous liquid
Melting Point 16-18 °C [5]1[6]
Boiling Point 206 °C (lit.) [51[61[8]
Density 0.967 g/mL at 25 °C (lit.) [5]

Refractive Index (n20/D)

~1.462 (lit.)

[5]

Flash Point

104 °C (219.2 °F) - closed cup

[9]

Water Solubility

Miscible / Very Soluble

[4]1[5]

Sensitivity

Air Sensitive & Hygroscopic

[5]

Chapter 2: Spectroscopic and Analytical Profile
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A thorough understanding of the spectroscopic signature of 4-Amino-1-butanol is critical for
reaction monitoring and quality control.

'H NMR Spectroscopy

The proton NMR spectrum provides unambiguous confirmation of the structure. In CDCls, the
following characteristic shifts are observed:

e ~3.65 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the hydroxyl
group (-CHz2-OH).

e ~2.72 ppm (triplet): Assigned to the two protons on the carbon adjacent to the amino group (-
CH2-NHz2).

e ~1.60 ppm & ~1.54 ppm (multiplets): These signals arise from the four protons of the two
central methylene groups (-CH2-CH32-).[10]

3C NMR Spectroscopy

The carbon NMR spectrum complements the proton data, showing four distinct signals
corresponding to the four unique carbon atoms in the molecule. Expected chemical shifts in
Chloroform-d are:

e ~62 ppm: Carbon attached to the hydroxyl group (C4).
e ~42 ppm: Carbon attached to the amino group (C1).

e ~33 ppm & ~28 ppm: The two central methylene carbons (C2 and C3).

IR Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups.

e 3300-3400 cm~? (broad): O-H and N-H stretching vibrations. The broadness is due to
hydrogen bonding.

e 2850-2950 cm~1: C-H stretching of the alkyl chain.

¢ ~1050 cm~1: C-O stretching of the primary alcohol.[7][11]
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Mass Spectrometry

Under electron ionization (El), the molecular ion peak (M*) is observed at m/z = 89.[10][12] A
prominent base peak is typically seen at m/z = 30, corresponding to the fragmentation and
formation of the [CH2=NHz]* ion, which is characteristic of primary amines.

Chapter 3: Synthesis Methodologies

The synthesis of 4-Amino-1-butanol can be achieved via several routes, each with distinct
advantages regarding starting material cost, scalability, and reaction conditions. Known
methods often start from different nitrogen-containing compounds like 4-hydroxyl nitriles or
involve the reduction of 4-halo butyronitriles.[13]

Route 1: Reductive Amination from But-2-ene-1,4-diol

This industrial method involves a two-step process: isomerization followed by reductive
amination.[14]

e |somerization: But-2-ene-1,4-diol is catalytically isomerized to a mixture of 4-
hydroxybutyraldehyde and its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This step often
employs a specialized iridium-phosphine catalyst.[14]

e Reductive Amination: The resulting aldehyde/hemiacetal mixture is then subjected to
aminative catalytic hydrogenation. This involves reacting the intermediate with ammonia in
the presence of a hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst) under
hydrogen pressure.[14]

Causality: This route is advantageous for large-scale production as it starts from a readily
available diol. The reductive amination step is highly efficient for directly installing the primary
amine functionality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://m.chemicalbook.com/SpectrumEN_13325-10-5_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13325105&Mask=200
https://patents.google.com/patent/CN104610075A/en
https://patents.google.com/patent/DE19602049A1/en
https://patents.google.com/patent/DE19602049A1/en
https://patents.google.com/patent/DE19602049A1/en
https://www.benchchem.com/product/b096056?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. nbinno.com [nbinno.com]
e 2. medchemexpress.com [medchemexpress.com]
e 3. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

e 4. 4-Amino-1-butanol(13325-10-5)MSDS Melting Point Boiling Density Storage Transport
[m.chemicalbook.com]

e 5. chembk.com [chembk.com]
e 6. tronchemicals.com [tronchemicals.com]
e 7.4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 8.13325-10-5 CAS | 4-AMINO-1-BUTANO | Laboratory Chemicals | Article No. 1041C
[lobachemie.com]

o 9. 4-5F-1-T#Z 98% | Sigma-Aldrich [sigmaaldrich.com]

¢ 10. 4-Amino-1-butanol(13325-10-5) 1H NMR [m.chemicalbook.com]
e 11. 4-Amino-1-butanol [webbook.nist.gov]

e 12. 4-Amino-1-butanol [webbook.nist.gov]

e 13. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents
[patents.google.com]

e 14. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents
[patents.google.com]

« To cite this document: BenchChem. [Discovery and history of 4-(Z-Amino)-1-butanol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096056#discovery-and-history-of-4-z-amino-1-
butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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